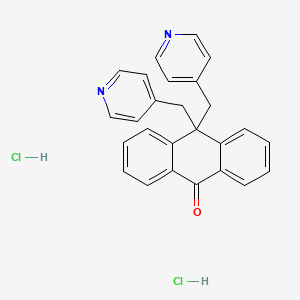

XE 991 dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

XE991 is widely used in scientific research due to its ability to selectively block Kv7 potassium channels. Some of its key applications include:

Neurological Research: XE991 is used to study the role of Kv7 channels in neurological diseases such as epilepsy and Alzheimer’s disease.

Pharmacological Studies: It helps in understanding the pharmacological properties of Kv7 channel blockers and their potential therapeutic applications.

Electrophysiological Studies: XE991 is employed in electrophysiological experiments to investigate the ionic mechanisms underlying neuronal excitability and signal transmission.

Mechanism of Action

XE991 exerts its effects by selectively inhibiting Kv7 potassium channels. These channels are responsible for regulating the M-current, a type of potassium current that controls neuronal excitability. By blocking these channels, XE991 increases neuronal excitability, which can be useful in studying various neurological conditions . The molecular targets of XE991 include Kv7.1, Kv7.2, and Kv7.3 channels, and it affects pathways involved in neuronal signaling and membrane potential regulation .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

XE 991 dihydrochloride is known to interact with KCNQ voltage-gated potassium channels, specifically inhibiting KCNQ1 (Kv7.1), KCNQ2 (Kv7.2), and KCNQ2 + KCNQ3 (Kv7.3) channels, as well as M-current . The nature of these interactions involves the blocking of these channels, which can influence various biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells are largely due to its ability to block KCNQ voltage-gated potassium channels . This can influence cell function by altering cell signaling pathways and affecting gene expression . For instance, it has been shown to augment hippocampal ACh release .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with KCNQ voltage-gated potassium channels . It acts as a potent and selective blocker of these channels, thereby influencing the activity of enzymes and other biomolecules within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

This compound has been used in animal experiments, and its effects can vary with different dosages

Metabolic Pathways

While this compound is known to interact with KCNQ voltage-gated potassium channels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with KCNQ voltage-gated potassium channels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XE991 involves the reaction of 9-anthracenone with 4-pyridylmethyl chloride in the presence of a base. The reaction typically occurs under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for XE991 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

XE991 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the pyridylmethyl groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can lead to the formation of various alkylated derivatives of XE991 .

Comparison with Similar Compounds

Similar Compounds

Linopirdine: Another Kv7 channel blocker with similar properties to XE991.

Retigabine: A Kv7 channel opener that has the opposite effect of XE991 by enhancing the M-current.

Uniqueness

XE991 is unique due to its high selectivity and potency in blocking Kv7 channels. Compared to linopirdine, XE991 is more potent and has a longer duration of action . Unlike retigabine, which enhances the M-current, XE991 inhibits it, making it valuable for studying the effects of reduced M-current on neuronal excitability .

properties

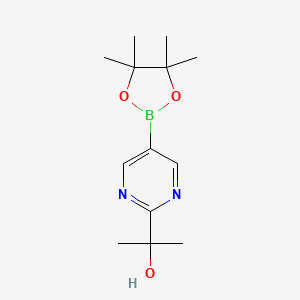

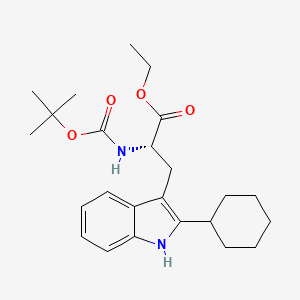

| { "Design of the Synthesis Pathway": "The synthesis pathway for XE 991 dihydrochloride involves the reaction of 4,4,5,5-tetramethyl-2-(1H-imidazol-4-yl)-1,3,2-dioxaborolane with 2,3-dichloroquinoxaline in the presence of a palladium catalyst to form XE 991. The resulting XE 991 is then reacted with hydrochloric acid to form XE 991 dihydrochloride.", "Starting Materials": ["4,4,5,5-tetramethyl-2-(1H-imidazol-4-yl)-1,3,2-dioxaborolane", "2,3-dichloroquinoxaline", "palladium catalyst", "hydrochloric acid"], "Reaction": ["Step 1: Combine 4,4,5,5-tetramethyl-2-(1H-imidazol-4-yl)-1,3,2-dioxaborolane and 2,3-dichloroquinoxaline in the presence of a palladium catalyst", "Step 2: Heat the mixture under reflux for several hours", "Step 3: Cool the mixture to room temperature and filter off any solids", "Step 4: Concentrate the filtrate to obtain XE 991", "Step 5: Dissolve XE 991 in hydrochloric acid", "Step 6: Concentrate the solution to obtain XE 991 dihydrochloride" ] } | |

CAS RN |

122955-42-4 |

Molecular Formula |

C26H20N2O |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one |

InChI |

InChI=1S/C26H20N2O/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25/h1-16H,17-18H2 |

InChI Key |

KHJFBUUFMUBONL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.